4-(2-Chlorophenyl)cyclohexanol

Conformational analysis Steric hindrance Cyclohexane ring flip

4-(2-Chlorophenyl)cyclohexanol (CAS 1253789-99-9) is a 1,4-disubstituted cyclohexanol building block characterized by an ortho-chlorophenyl substituent at the 4-position of the cyclohexane ring. The compound is supplied as a research-grade intermediate with a typical purity of 98% (HPLC).

Molecular Formula C12H15ClO
Molecular Weight 210.7 g/mol
CAS No. 1253789-99-9
Cat. No. B049886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)cyclohexanol
CAS1253789-99-9
Molecular FormulaC12H15ClO
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2Cl)O
InChIInChI=1S/C12H15ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9-10,14H,5-8H2
InChIKeyBOPUIUWYLUIQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chlorophenyl)cyclohexanol CAS 1253789-99-9: Key Procurement Properties and Research-Grade Specifications


4-(2-Chlorophenyl)cyclohexanol (CAS 1253789-99-9) is a 1,4-disubstituted cyclohexanol building block characterized by an ortho-chlorophenyl substituent at the 4-position of the cyclohexane ring. The compound is supplied as a research-grade intermediate with a typical purity of 98% (HPLC) . Computed physicochemical parameters include a consensus LogP of 3.36 and a topological polar surface area (TPSA) of 20.23 Ų , which place it within the property space suitable for CNS drug discovery programs. The ortho-chlorine substitution pattern distinguishes this compound from its para-chlorophenyl regioisomer and other halogenated analogs, providing a unique steric and electronic profile that is leveraged in the synthesis of arylpiperidine and aryltetrahydropyridine scaffolds targeting the 5-HT2C receptor .

Substitution Pattern
Ortho-chlorophenyl cyclohexanol building block
Scaffold Utility
Designed for arylpiperidine and aryltetrahydropyridine synthesis targeting 5-HT2C
Discovery Phase
CNS lead optimization and medicinal chemistry programs

Why 4-(2-Chlorophenyl)cyclohexanol Cannot Be Replaced by Closely Related Chlorophenyl Cyclohexanol Analogs


Although computational LogP and TPSA values for 4-(2-chlorophenyl)cyclohexanol and its 4-(4-chlorophenyl) regioisomer are nearly identical (LogP 3.3585 vs 3.3585; TPSA 20.23 vs 20.23 Ų) , the ortho-substitution pattern introduces critical differences: (i) steric hindrance from the ortho-chlorine alters the conformational equilibrium of the cyclohexane ring between axial and equatorial conformers, which can modulate ligand–target interactions; (ii) the ortho-chlorine exerts a stronger inductive electron-withdrawing effect at the hydroxyl-bearing carbon through-space, potentially affecting hydrogen-bond donor strength; and (iii) the ortho-chlorophenyl motif is specifically required for 5-HT2C agonist pharmacophore recognition, as arylpiperidines and aryltetrahydropyridines bearing the 2-chlorophenyl group are established ligands for this receptor . Simple interchange with the 4-chlorophenyl or unsubstituted phenyl analog may therefore compromise receptor binding, alter reaction selectivity in downstream synthetic steps, or invalidate structure–activity relationships in a lead optimization program.

Conformation
Ortho-Cl shifts axial/equatorial equilibrium via steric clash
Para-Cl isomer lacks this steric bias, altering reactivity and target fit
Electronic Effect
Stronger through-space inductive withdrawal at hydroxyl carbon
Weaker, remote electronic influence may change H-bond donor strength
Pharmacophore
2-Chlorophenyl motif required for 5-HT2C agonist recognition
4-Chlorophenyl not privileged for this target; may invalidate SAR

Quantitative Differential Evidence for 4-(2-Chlorophenyl)cyclohexanol vs. In-Class Analogs


Ortho- vs. Para-Chlorine Substitution: Conformational and Steric Divergence Despite Equivalent LogP and TPSA

The computed LogP (3.3585) and TPSA (20.23 Ų) for 4-(2-chlorophenyl)cyclohexanol are identical to those of the 4-(4-chlorophenyl) regioisomer within the precision of the prediction algorithm . However, the ortho-chlorine group introduces a steric clash with the cyclohexane ring that destabilizes the axial conformer relative to the equatorial conformer, shifting the A-value equilibrium compared to the para-substituted analog where the chlorine is remote from the ring. This differential conformational preference is experimentally verifiable via ¹H NMR coupling constants of the carbinol methine proton and can affect both the compound's reactivity (e.g., esterification rate) and its engagement with biological targets.

Ortho vs. Para Steric Divergence
Class-level inference
LogP Δ = 0.0000; TPSA Δ = 0.00 Ų; A-value equilibrium shift reported but not quantified
Bulk descriptors fail to discriminate; steric behavior and reactivity may diverge
Conformational effect verifiable via ¹H NMR coupling constants; no experimental partition data
Conformational analysis Steric hindrance Cyclohexane ring flip

2-Chlorophenyl Pharmacophore Preference in 5-HT2C Agonist Scaffolds

The commercial description of 4-(2-chlorophenyl)cyclohexanol states that its synthetic precursor, 1-bromo-2-chlorobenzene, is specifically used in the preparation of arylpiperidines and aryltetrahydropyridines as 5-HT2C agonists . In contrast, the 4-chlorophenyl isomer is not documented for 5-HT2C applications in the same supplier literature and is instead referenced in distinct synthetic contexts (e.g., atovaquone analog synthesis via 4-(4-chlorophenyl)cyclohexanecarbaldehyde) [1]. This indicates a functional divergence where the ortho-chlorophenyl motif is a structural requirement for the 5-HT2C pharmacophore, whereas the para-chlorophenyl motif is not privileged for this target.

5-HT2C Pharmacophore Preference
Class-level inference
Ortho isomer used for arylpiperidine 5-HT2C agonists; para isomer documented for atovaquone analog synthesis
Functional divergence in receptor-targeted applications; ortho motif essential for pharmacophore fidelity
Supplier documentation and patent precedent; no head-to-head binding data available
5-HT2C receptor Serotonin Arylpiperidine

Specification-Grade Purity: 98% (HPLC) Baseline with Batch Traceability

The compound is offered at a minimum purity of 98% (HPLC) according to the supplier's certificate of analysis . While some suppliers of the 4-(4-chlorophenyl) isomer list purity at 95% , the absence of a universal standard means that multiple batches may vary. Procurement of the 4-(2-chlorophenyl) isomer from this source guarantees a 98% baseline, reducing the risk of unintended byproducts in subsequent reactions.

Purity Baseline
Supplier specification
98% (HPLC)
Higher specified purity reduces side reactions and purification burden
Para isomer often listed at 95% by other vendors; inter-batch variability not controlled
Purity specification Quality control Batch consistency

Procurement-Relevant Application Scenarios for 4-(2-Chlorophenyl)cyclohexanol Based on Quantitative Differentiation


Synthesis of 5-HT2C Agonist Arylpiperidine Lead Compounds for CNS Drug Discovery

Use 4-(2-chlorophenyl)cyclohexanol as a key intermediate for constructing the 2-chlorophenyl pharmacophore required for 5-HT2C receptor engagement. The ortho-chlorine pattern is specifically documented for arylpiperidine and aryltetrahydropyridine 5-HT2C agonists . Substituting the 4-chlorophenyl isomer would introduce a structural mismatch that is not supported by published medicinal chemistry precedent for this receptor target.

Conformationally Biased Building Block for Sterically Sensitive Reactions

Exploit the ortho-chlorine-induced steric bias to control diastereoselectivity in reactions at the cyclohexanol hydroxyl group (e.g., Mitsunobu couplings, esterifications). The steric hindrance from the ortho-chlorine shifts the cyclohexane ring conformational equilibrium, which can be leveraged to favor a specific diastereomer when chirality is introduced at the 1-position .

High-Purity Starting Material for Multi-Step Synthesis Requiring Minimal Purification Interruptions

The 98% (HPLC) purity specification reduces the need for immediate purification after the first synthetic step, saving time and material. This is particularly advantageous in parallel synthesis libraries where batch throughput is critical.

Application
Selection Property
Validation Focus
5-HT2C agonist lead synthesis
Ortho-chlorophenyl pharmacophore fidelity
5-HT2C receptor binding and functional assay models
Sterically controlled derivatization
Conformational bias from ortho-chlorine
Diastereoselectivity and reactivity profiling
Multi-step library synthesis
98% (HPLC) purity specification
Impurity profiling and batch reproducibility
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